molecular formula C26H44NNaO7S B2958708 2-[[(3alpha,5beta,7alpha,12alpha)-3,7,12-Trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt

2-[[(3alpha,5beta,7alpha,12alpha)-3,7,12-Trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt

Cat. No.: B2958708
M. Wt: 541.7 g/mol
InChI Key: JAJWGJBVLPIOOH-QPNQQDKZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Taurocholic Acid-d4 (sodium salt) is a deuterated form of taurocholic acid, a bile acid conjugated with taurine. It is primarily used as an internal standard in mass spectrometry for the quantification of taurocholic acid. The compound has the molecular formula C26H40D4NNaO7S and a molecular weight of 541.71 g/mol .

Mechanism of Action

Target of Action

Taurocholic acid-d4 (sodium), also known as 2-[[(3alpha,5beta,7alpha,12alpha)-3,7,12-Trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt, primarily targets the Bile salt-activated lipase and the Bile acid receptor . These targets play a crucial role in the digestion and absorption of dietary fats.

Mode of Action

Taurocholic acid-d4 (sodium) acts as a detergent to solubilize fats for absorption . It interacts with its targets, facilitating the emulsification of dietary fats, which are then absorbed by the body . This compound is itself absorbed and used as a cholagogue and cholerectic .

Biochemical Pathways

Taurocholic acid-d4 (sodium) is involved in the bile acid biosynthesis metabolic pathway . During enterohepatic circulation, bile taurocholic acid is converted by microorganisms to taurodeoxycholic acid and deoxycholic acid . These are reabsorbed by the liver via a carrier-mediated process and converted by liver enzymes back to taurocholic acid .

Pharmacokinetics

It is known that this compound is absorbed by the body

Action Environment

Environmental factors can influence the action, efficacy, and stability of Taurocholic acid-d4 (sodium). For instance, the concentration of Taurocholic acid-d4 (sodium) in the serum of liver cirrhotic patients is mainly due to increased bile acid biosynthesis . The progression of liver cirrhosis is likely promoted through the activation of hepatic stellate cells via the upregulation of TLR4 expression .

Biochemical Analysis

Biochemical Properties

Taurocholic acid-d4 (sodium) plays a significant role in biochemical reactions. It acts as a detergent to solubilize fats for absorption and is itself absorbed . It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with the bile salt-activated lipase and the bile acid receptor .

Cellular Effects

Taurocholic acid-d4 (sodium) has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to stimulate biliary hyperplasia by activation of 3′,5′-cyclic cyclic adenosine monophosphate (cAMP) signaling .

Molecular Mechanism

The molecular mechanism of action of Taurocholic acid-d4 (sodium) involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a detergent to solubilize fats for absorption and is itself absorbed .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Taurocholic acid-d4 (sodium) change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Metabolic Pathways

Taurocholic acid-d4 (sodium) is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels . For instance, it is involved in the biosynthesis of bile acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Taurocholic Acid-d4 (sodium salt) involves the conjugation of deuterated cholic acid with taurine. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Taurocholic Acid-d4 (sodium salt) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is often crystallized and dried under vacuum conditions .

Chemical Reactions Analysis

Types of Reactions

Taurocholic Acid-d4 (sodium salt) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Taurocholic Acid-d4 (sodium salt) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Taurocholic Acid-d4 (sodium salt) is unique due to its deuterated form, which makes it an ideal internal standard for mass spectrometry. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated forms in analytical applications .

Properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;/m1./s1/i8D2,12D2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJWGJBVLPIOOH-QPNQQDKZSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)O)C)[2H].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(3alpha,5beta,7alpha,12alpha)-3,7,12-Trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt
Reactant of Route 2
Reactant of Route 2
2-[[(3alpha,5beta,7alpha,12alpha)-3,7,12-Trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt
Reactant of Route 3
Reactant of Route 3
2-[[(3alpha,5beta,7alpha,12alpha)-3,7,12-Trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt
Reactant of Route 4
Reactant of Route 4
2-[[(3alpha,5beta,7alpha,12alpha)-3,7,12-Trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt
Reactant of Route 5
Reactant of Route 5
2-[[(3alpha,5beta,7alpha,12alpha)-3,7,12-Trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt
Reactant of Route 6
Reactant of Route 6
2-[[(3alpha,5beta,7alpha,12alpha)-3,7,12-Trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt

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